Éster succinimidílico de ácido cumarín-3-carboxílico

Descripción general

Descripción

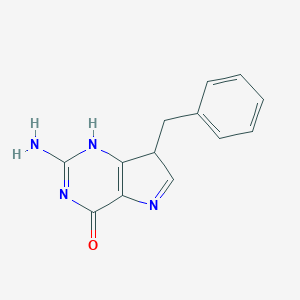

Coumarin-3-carboxylic acid succinimidyl ester is used as a reagent to conjugate 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) to other molecules such as amino acids via amide chemistry . It is used to label amino acids prior to resolution by capillary zone electrophoresis .

Synthesis Analysis

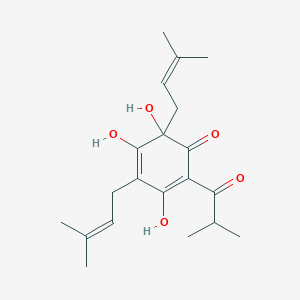

The synthesis of coumarin-3-carboxylic esters involves a reaction of substituted salicylaldehydes and Meldrum’s acid . The reactions are performed under microwave irradiation and solvent-free conditions in the presence of ytterbium triflate (Yb(OTf) 3). The compounds are obtained in excellent yields .Molecular Structure Analysis

The molecular structure of coumarin-3-carboxylic acid succinimidyl ester includes a single intramolecular hydrogen bond. There are a number of significant intermolecular C-H…O attractive interactions .Chemical Reactions Analysis

The chemical reactions of coumarin-3-carboxylic acid succinimidyl ester involve conjugation to other molecules via amide chemistry . The fluorescence anisotropy decays were found biexponential in nature with fast and slow reorientation times, which is explained by two steps and “wobbling-in-cone model” .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin-3-carboxylic acid succinimidyl ester include the physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient and quantum yield .Aplicaciones Científicas De Investigación

Estudios fotofísicos

El compuesto se utiliza en estudios fotofísicos, particularmente en micelas inversas acuosas utilizando absorción en estado estacionario, emisión de fluorescencia y espectroscopia de emisión resuelta en el tiempo de picosegundos . Los estudios se centran en la fotofísica dependiente de la longitud de onda de excitación del compuesto en las micelas inversas .

Etiquetado fluorescente de biomoléculas

Los derivados de cumarina, incluido este compuesto, juegan un papel clave en el etiquetado fluorescente de biomoléculas . Esta propiedad se utiliza en diversas aplicaciones de investigación científica, particularmente en el campo de la bioquímica y la biología molecular .

Detección de iones metálicos

El compuesto se utiliza en la detección de iones metálicos debido a sus propiedades fluorescentes . Puede interactuar con ciertos iones metálicos, provocando cambios en su fluorescencia, que se pueden medir y utilizar para detectar la presencia y concentración de esos iones .

Detección de polaridad del microentorno

El compuesto se utiliza en la detección de polaridad del microentorno . Su fluorescencia puede verse afectada por la polaridad del entorno, lo que lo convierte en una herramienta útil para estudiar microentornos en diversas aplicaciones de investigación científica .

Detección de pH

El compuesto se utiliza en la detección de pH . Los cambios en el pH pueden afectar la fluorescencia del compuesto, lo que permite que se utilice como indicador de pH en diversas aplicaciones de investigación

Mecanismo De Acción

Target of Action

Coumarin-3-carboxylic acid succinimidyl ester, also known as (2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate, is a versatile compound with several potential targets. One of the primary targets of this compound is caspase-3/7 and β-tubulin polymerization . These targets play a crucial role in cell proliferation and apoptosis, particularly in cancer cells .

Mode of Action

The compound interacts with its targets through a process known as amide chemistry . This involves the compound acting as a reagent to conjugate to other molecules such as amino acids . The compound’s interaction with its targets leads to significant inhibitory effects on the growth of certain cells, such as HepG2 cells, a widely studied liver cancer cell line .

Biochemical Pathways

The compound affects several biochemical pathways. It induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells by increasing the percentage of cells arrested in the G2/M and pre-G1 phases . The compound also exhibits the ability to activate caspase3/7 protein and substantially inhibit β-tubulin polymerization activity in HepG2 cells .

Pharmacokinetics

The compound’s solubility in dmso and dmf suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in targeted cells . For instance, in HepG2 cells, the compound has been found to exhibit significant antiproliferative activity .

Action Environment

The action of Coumarin-3-carboxylic acid succinimidyl ester can be influenced by environmental factors. For example, the compound’s photophysical properties have been studied in aqueous reverse micelles, revealing excitation wavelength-dependent dynamics . This suggests that the compound’s action, efficacy, and stability may be influenced by the surrounding environment and conditions.

Safety and Hazards

Direcciones Futuras

The photophysics of coumarin-3-carboxylic acid succinimidyl ester in aqueous reverse micelles using steady state absorption, fluorescence emission and picosecond time resolved emission spectroscopy is a potential area of future research . The difference in the photophysics of 7-DCCAE with its acid form has been observed , which could be another area of future investigation.

Análisis Bioquímico

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, Coumarin-3-carboxylic acid succinimidyl ester is used to label amino acids prior to resolution by capillary zone electrophoresis . This indicates that it can interact with amino acids in a specific manner, facilitating their identification and analysis.

Cellular Effects

The effects of Coumarin-3-carboxylic acid succinimidyl ester on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of Coumarin-3-carboxylic acid succinimidyl ester involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical and cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Coumarin-3-carboxylic acid succinimidyl ester can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Coumarin-3-carboxylic acid succinimidyl ester is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways and interactions depend on the biochemical and cellular context.

Transport and Distribution

The transport and distribution of Coumarin-3-carboxylic acid succinimidyl ester within cells and tissues involve various transporters or binding proteins. It can also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Coumarin-3-carboxylic acid succinimidyl ester and any effects on its activity or function depend on various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

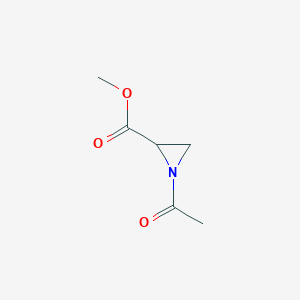

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-11-5-6-12(17)15(11)21-14(19)9-7-8-3-1-2-4-10(8)20-13(9)18/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXGVUJAUMMHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164037 | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148627-84-3 | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148627843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

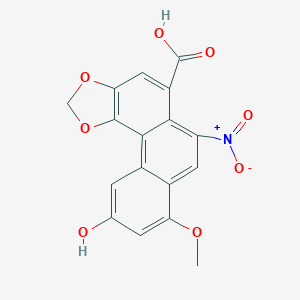

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

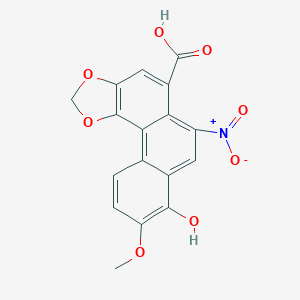

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)